molecular formula C6H10N2O B13097866 1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone

1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone

Cat. No.: B13097866
M. Wt: 126.16 g/mol
InChI Key: FCLQBNXUGWPGGM-UHFFFAOYSA-N
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Description

1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone is a heterocyclic compound featuring a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield the desired pyrazine derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific temperature and pressure settings to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
  • N-acyl-(3-substituted)-(8-substituted)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazines

Uniqueness: 1-(5,6-Dihydropyrazin-1(2H)-yl)ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, ease of synthesis, and versatility in applications .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-(3,5-dihydro-2H-pyrazin-4-yl)ethanone

InChI

InChI=1S/C6H10N2O/c1-6(9)8-4-2-7-3-5-8/h2H,3-5H2,1H3

InChI Key

FCLQBNXUGWPGGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN=CC1

Origin of Product

United States

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